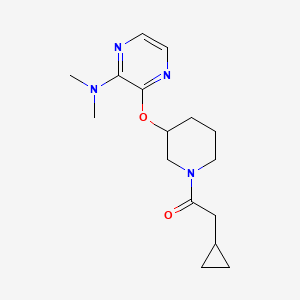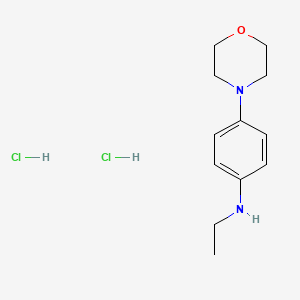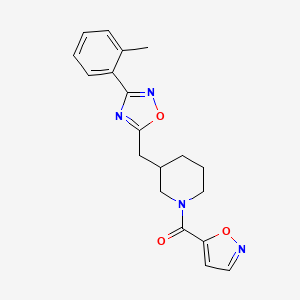
Isoxazol-5-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups, including an isoxazole ring, a piperidine ring, and an oxadiazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. These groups will have a significant impact on the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the piperidine ring could undergo reactions at the nitrogen atom, and the oxadiazole ring could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrogen-containing rings could potentially make the compound more polar, influencing its solubility in different solvents .科学的研究の応用
Anti-Fibrotic Applications
The compound has shown potential in the field of anti-fibrosis. Studies suggest that derivatives of this compound can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture mediums, indicating a strong anti-fibrotic activity. This could lead to the development of new medications for treating fibrotic diseases .
Pharmacological Research
In pharmacology, the compound’s derivatives are being explored for their diverse biological activities. They are being studied for their potential as antimicrobial, antiviral, antitumor, and antifibrotic agents. The compound’s ability to serve as a core structure for synthesizing new drugs with these properties is of significant interest .
Medicinal Chemistry
The compound is used in medicinal chemistry to create novel heterocyclic compound libraries. Its pyrimidine moiety is considered a privileged structure due to its wide range of pharmacological activities. Researchers are designing and synthesizing new derivatives to evaluate their biological activities and potential therapeutic applications .
Chemical Biology
In chemical biology, the compound is employed in the construction of novel heterocyclic compounds. These compounds are synthesized and tested against various cell lines to determine their biological activities, which could lead to the discovery of new biological pathways or therapeutic targets .
Biochemical Studies
Biochemists are interested in the compound for its role in the study of collagen prolyl 4-hydroxylases. These enzymes play a crucial role in the synthesis of collagen, and the compound’s derivatives could help in understanding and potentially inhibiting the process of collagen formation, which is vital in the development of fibrotic diseases .
Chemical Engineering
In the field of chemical engineering, the compound’s derivatives could be used in the development of processes for the large-scale synthesis of new drugs. Their potential as anti-fibrotic agents could lead to the design of efficient and cost-effective manufacturing processes for these drugs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-5-2-3-7-15(13)18-21-17(26-22-18)11-14-6-4-10-23(12-14)19(24)16-8-9-20-25-16/h2-3,5,7-9,14H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKNEHCMIHKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazol-5-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

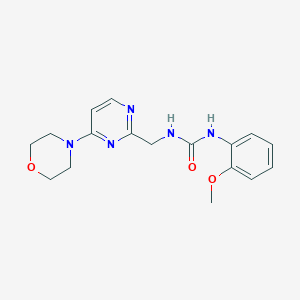
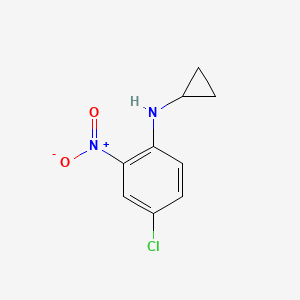


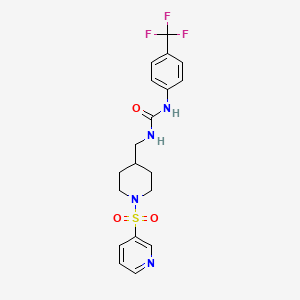

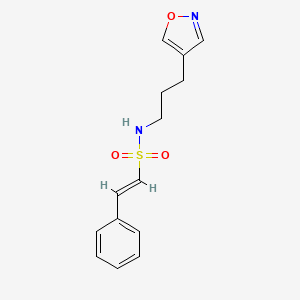
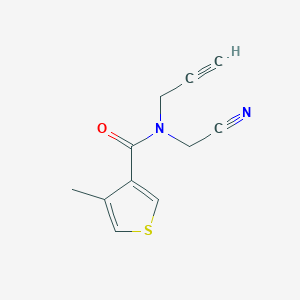
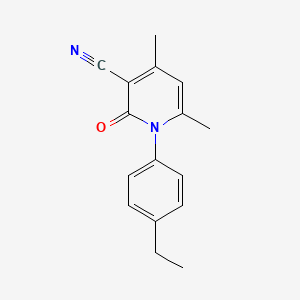
![N-[[2-(Dimethylsulfamoyl)-6-fluorophenyl]methyl]but-2-ynamide](/img/structure/B2923694.png)
![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)
